molecular formula C40H58N8O8 B600086 Heterophyllin B CAS No. 145459-19-4

Heterophyllin B

Cat. No. B600086
CAS RN: 145459-19-4
M. Wt: 778.952
InChI Key: KYAVLJJQNUHRMR-PPLFBOPFSA-N
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Description

Heterophyllin B is an active cyclic peptide isolated from Pseudostellaria heterophylla . It has been found to provide a novel strategy for the treatment of esophageal cancer and improve memory via immunomodulation and neurite regeneration .


Synthesis Analysis

The biosynthesis of this compound in Pseudostellaria heterophylla has been studied . The precursor gene of this compound was screened in P. heterophylla and it was found that the prePhHB-encoded precursor peptide could enzymatically synthesize this compound . A culture system was established for the biosynthetic study of this compound .


Molecular Structure Analysis

The core peptide sequence of this compound is IFGGLPPP in P. heterophylla .


Chemical Reactions Analysis

A rapid and sensitive LC-ESI-MS/MS method was developed and validated for the analysis of this compound in rat plasma .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 778.9 g/mol . Its molecular formula is C40H58N8O8 .

Scientific Research Applications

  • Anti-inflammatory and Anti-oxidative Properties : Heterophyllin B demonstrated significant anti-inflammatory and antioxidative effects in lipopolysaccharide-induced inflammation in RAW 264.7 macrophages. It inhibited the production of reactive oxygen species and apoptosis, operating through the PI3K/Akt signaling pathways. This suggests its potential as a therapeutic target for treating inflammatory diseases (Yang et al., 2018).

  • Pharmacokinetics Analysis : A study developed and validated a method for analyzing this compound in rat plasma, using LC-ESI-MS/MS. This method aids in determining the pharmacokinetics of this compound, enhancing understanding of its behavior in biological systems (Zhao et al., 2015).

  • Chromatography and Gas Chromatography Applications : this compound was isolated using high-speed countercurrent chromatography and used as a stationary phase in capillary gas chromatography, demonstrating its utility in analytical chemistry (Yuan et al., 2002).

  • Anti-Cancer Properties : A study showed that this compound significantly suppressed the adhesion and invasion of human esophageal carcinoma cells, suggesting its potential in cancer treatment. It impacted the PI3K/AKT/β-catenin pathways and regulated the expression levels of genes associated with adhesion and invasion (Tantai et al., 2015).

  • Network Pharmacology in Esophageal Cancer Treatment : Network pharmacology methods revealed that this compound could inhibit esophageal cancer through various pathways, including the TNF signaling pathway, and may regulate several biological processes like proteolysis and cell proliferation (Chen et al., 2021).

  • Quality Control in Pharmaceutical Products : this compound has been used as a quality control index in the evaluation of Pseudostellaria heterophylla in Chinese Pharmacopoeia. Its determination in pharmaceutical products like Taizishen-Huangqi oral solution is crucial for quality assurance (Pang, 2016).

  • Neuroprotective Effects : this compound enhanced cognitive function by promoting neurite outgrowth and synaptic plasticity. It had a positive effect on memory and cognitive function in mice, suggesting its potential in treating neurological disorders (Yang et al., 2021).

Mechanism of Action

Target of Action

Heterophyllin B, a cyclic octapeptide isolated from Pseudostellaria heterophylla, has been found to primarily target the C-X-C chemokine receptor type 4 (CXCR4) . CXCR4 is a G-protein coupled receptor involved in various physiological processes, including cell migration, immune response, and cancer metastasis .

Mode of Action

This compound binds to CXCR4, which leads to the suppression of the PI3K/AKT signaling pathway . This binding inhibits the adhesion and invasion of human esophageal carcinoma cells . It also suppresses the expression of PD-L1, a protein that downregulates the immune system and is often overexpressed in cancer cells .

Biochemical Pathways

The PI3K/AKT pathway is a critical intracellular signaling pathway involved in regulating the cell cycle. Therefore, it directly relates to cellular quiescence, proliferation, cancer, and longevity . By suppressing this pathway, this compound can inhibit the growth and spread of cancer cells .

Result of Action

The binding of this compound to CXCR4 and the subsequent suppression of the PI3K/AKT pathway result in significant anti-cancer effects . It effectively suppresses the adhesion and invasion of human esophageal carcinoma cells . Moreover, it ameliorates lipopolysaccharide-induced inflammation and oxidative stress in macrophages .

Action Environment

The production and action of this compound can be influenced by environmental factors. For instance, the plant Pseudostellaria heterophylla, from which this compound is derived, has been found to produce the compound consistently under laboratory conditions . Differences in ecological environments can lead to variations in the accumulation of active components in wild and cultivated pseudostellaria heterophylla . Therefore, the environment can influence the availability and efficacy of this compound.

Future Directions

The biosynthetic mechanisms of Heterophyllin B and other cyclopeptides have not been fully studied . Future research could focus on further understanding these mechanisms, as well as exploring the potential therapeutic applications of this compound .

properties

IUPAC Name

(3S,9S,15S,24S,27S,30S)-24-benzyl-27-[(2S)-butan-2-yl]-15-(2-methylpropyl)-1,7,13,16,19,22,25,28-octazatetracyclo[28.3.0.03,7.09,13]tritriacontane-2,8,14,17,20,23,26,29-octone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H58N8O8/c1-5-25(4)34-37(53)44-27(21-26-12-7-6-8-13-26)35(51)42-22-32(49)41-23-33(50)43-28(20-24(2)3)38(54)47-18-10-15-30(47)40(56)48-19-11-16-31(48)39(55)46-17-9-14-29(46)36(52)45-34/h6-8,12-13,24-25,27-31,34H,5,9-11,14-23H2,1-4H3,(H,41,49)(H,42,51)(H,43,50)(H,44,53)(H,45,52)/t25-,27-,28-,29-,30-,31-,34-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYAVLJJQNUHRMR-PPLFBOPFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1C(=O)NC(C(=O)NCC(=O)NCC(=O)NC(C(=O)N2CCCC2C(=O)N3CCCC3C(=O)N4CCCC4C(=O)N1)CC(C)C)CC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)NCC(=O)NCC(=O)N[C@H](C(=O)N2CCC[C@H]2C(=O)N3CCC[C@H]3C(=O)N4CCC[C@H]4C(=O)N1)CC(C)C)CC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H58N8O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

778.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Q & A

Q1: What is Heterophyllin B and where is it found?

A1: this compound (HB) is a cyclic octapeptide primarily isolated from the traditional Chinese medicinal plant, Pseudostellaria heterophylla (commonly known as Radix Pseudostellariae or Tai Zi Shen). []

Q2: What is the chemical structure of this compound?

A2: this compound is composed of eight amino acids joined by peptide bonds in a cyclic structure. Its core peptide sequence is Ile-Phe-Gly-Gly-Leu-Pro-Pro-Pro. []

Q3: How does this compound exert its biological effects?

A3: Research indicates that this compound interacts with various signaling pathways, including the PI3K/Akt pathway, to modulate inflammation and oxidative stress. [] Additionally, it has been shown to influence neurite outgrowth and synaptic plasticity, contributing to its cognitive-enhancing effects. []

Q4: What are the potential therapeutic applications of this compound?

A4: Studies suggest potential applications of HB in several areas:

  • Type 2 Diabetes: It potentially inhibits dipeptidyl peptidase 4 (DPP4), an enzyme that degrades the incretin hormone GLP-1, thereby indirectly increasing insulin secretion. [] It also shows potential as a GLP-1 receptor agonist, directly stimulating insulin secretion. []
  • Inflammatory Diseases: HB exhibits anti-inflammatory properties, particularly by suppressing the production of inflammatory cytokines like IL-1β and IL-6. [, ]
  • Cognitive Impairment: It enhances cognitive function, potentially through promoting neurite outgrowth and synaptic plasticity in the hippocampus, a brain region crucial for memory. []
  • Esophageal Cancer: Studies have explored its potential in inhibiting the growth and invasion of esophageal cancer cells, potentially by targeting the PI3K/Akt/β-catenin signaling pathway. [, ]

Q5: Have any clinical trials been conducted with this compound?

A5: While preclinical studies have demonstrated promising results, no clinical trials have been conducted to date to evaluate the safety and efficacy of HB in humans.

Q6: How does the content of this compound vary in Pseudostellaria heterophylla?

A6: The content of HB varies significantly depending on several factors:

  • Geographic Origin: The highest concentrations have been reported in plants sourced from Jiangsu Province, followed by Anhui and Guizhou. []
  • Cultivation Method: Wild Pseudostellaria heterophylla generally exhibit higher HB content compared to cultivated varieties. []
  • Harvest Time: The content fluctuates throughout the growing season, with peaks observed in specific months like May and July. []
  • Germplasm: Different germplasms of Pseudostellaria heterophylla show variations in their HB content, highlighting the role of genetic factors. [, ]

Q7: Are there any analytical methods for quantifying this compound?

A7: Yes, several analytical techniques have been developed for quantifying HB, including:

  • High-Performance Liquid Chromatography (HPLC): This is a widely used technique for separating and quantifying HB in plant extracts and biological samples. [, , , ]
  • Liquid Chromatography-Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS): This method offers high sensitivity and selectivity for quantifying HB in complex matrices like plasma. []

Q8: Has the biosynthesis of this compound been investigated?

A8: Yes, recent research has shed light on the biosynthesis of HB in Pseudostellaria heterophylla. It is suggested to be ribosomally synthesized and post-translationally modified from a precursor peptide encoded by the prePhHB gene. [, ]

Q9: What are the future directions for this compound research?

A9: Future research should focus on:

  • Structure-Activity Relationship (SAR) Studies: Exploring the relationship between HB's structure and its biological activity to design more potent and selective analogs. [, ]
  • Formulation Development: Developing stable and bioavailable formulations to facilitate its clinical translation. []

Q10: Are there any known safety concerns associated with this compound?

A10: While preclinical studies haven't reported significant toxicity, comprehensive toxicological evaluations are necessary to establish its safety profile. []

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